

1H-1,2,4-Triazole-1-carboximidamide hydrochloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1H-1,2,4-Triazole-1-carboximidamide hydrochloride
Cat. No.:	B102671

[Get Quote](#)

An In-Depth Technical Guide to **1H-1,2,4-Triazole-1-carboximidamide Hydrochloride** (CAS: 19503-26-5)

Executive Summary

This technical guide provides a comprehensive overview of **1H-1,2,4-Triazole-1-carboximidamide hydrochloride** (CAS No. 19503-26-5), a pivotal reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental properties, plausible synthesis, and its critical applications as a guanylating agent. The narrative emphasizes the mechanistic rationale behind its reactivity and provides detailed, actionable protocols for its use. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile building block in the design and synthesis of complex bioactive molecules.

Introduction: A Strategic Synthetic Intermediate

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is a stable, crystalline solid that has emerged as a reagent of significant strategic importance in both pharmaceutical and agricultural chemistry.^{[1][2]} Its molecular architecture, featuring a reactive carboximidamide (amidine) group attached to an aromatic and chemically robust 1,2,4-triazole ring, makes it an exceptionally effective and reliable agent for guanidinylation—the process of introducing a guanidine moiety onto a substrate.^{[3][4]}

The guanidinium group is a prevalent feature in numerous biologically active natural products and pharmaceutical drugs, prized for its ability to engage in strong, multi-point hydrogen bonding interactions with biological targets. The controlled and efficient installation of this functional group is therefore a critical operation in medicinal chemistry. **1H-1,2,4-Triazole-1-carboximidamide hydrochloride** serves this role admirably, acting as an electrophilic amidine source that reacts cleanly with nucleophiles, most notably primary and secondary amines.^[3] Its utility is highlighted by its role as a key intermediate in the synthesis of the antiviral drug Peramivir, a neuraminidase inhibitor used to treat influenza.^[5]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key physicochemical characteristics and safety data for **1H-1,2,4-Triazole-1-carboximidamide hydrochloride** are summarized below.

Physicochemical Data

Property	Value	Source(s)
CAS Number	19503-26-5	[1]
Molecular Formula	C ₃ H ₅ N ₅ ·HCl	[4]
Molecular Weight	147.57 g/mol	[4]
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	188 - 220 °C (Range varies by source)	-
Purity	Typically ≥98% (by Titration or HPLC)	[6]
Synonyms	1-Amidino-1H-1,2,4-triazole hydrochloride; ^{[7][8][9]} Triazole-1-carboxamidine HCl; 1-Carbamimidoyl-1,2,4-triazole HCl	[4][5]

Safety and Handling Profile

This compound is classified as hazardous and must be handled with appropriate precautions in a controlled laboratory environment.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Oral Toxicity		Danger	H301: Toxic if swallowed.
Serious Eye Irritation		Danger	H319: Causes serious eye irritation.

Recommended Handling and Storage:

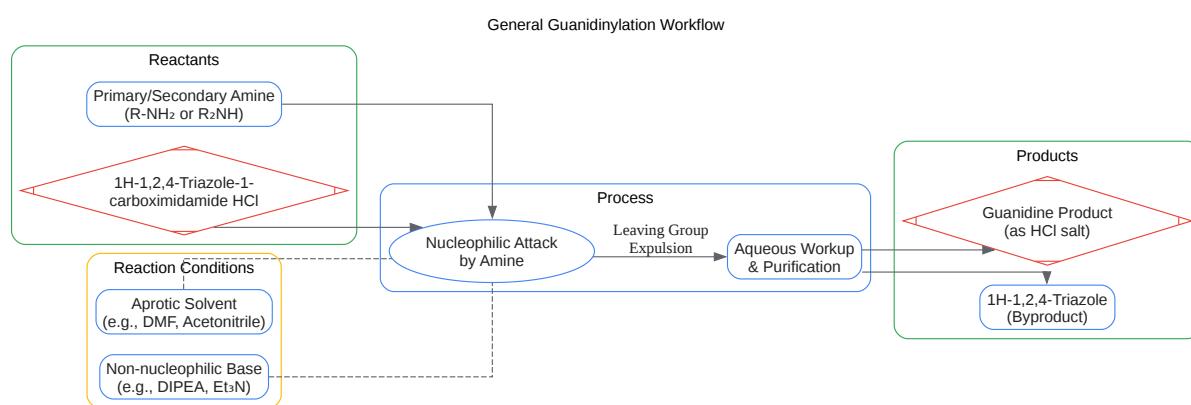
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage conditions can range from 2-8°C to room temperature, kept under an inert atmosphere. Store locked up and away from incompatible materials like strong oxidizing agents.

Synthesis and Reaction Mechanism

While **1H-1,2,4-Triazole-1-carboximidamide hydrochloride** is typically procured from commercial suppliers, understanding its synthesis provides valuable insight into its structure and reactivity. A plausible and chemically robust method for its preparation involves the acid-catalyzed addition of 1H-1,2,4-triazole to cyanamide.

Proposed Synthetic Pathway

The synthesis proceeds via the nucleophilic attack of a nitrogen atom from the 1,2,4-triazole ring onto the electrophilic carbon of a protonated cyanamide molecule. The resulting intermediate is the stable hydrochloride salt of the target compound.


Caption: Proposed synthesis of the target compound.

Core Application: Guanidinylation of Amines

The primary utility of **1H-1,2,4-Triazole-1-carboximidamide hydrochloride** is as a superior electrophilic partner for the guanylation of primary and secondary amines.

Mechanism of Guanidinylation

The reaction mechanism is predicated on the excellent leaving group potential of the 1,2,4-triazole moiety. The carboximidamide group is activated for nucleophilic attack by an amine. The stability of the departing 1,2,4-triazole anion, due to its aromaticity and the presence of three nitrogen atoms to delocalize the negative charge, drives the reaction to completion. This process is often facilitated by a mild base to deprotonate the incoming amine nucleophile and neutralize the HCl present in the reagent.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 19503-26-5: 1H-1,2,4-TRIAZOLE-1-CARBOXAMIDINE MONOHYDR...
[cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Amidino-1,2,4-triazole Monohydrochloride | Alzchem Group [alzchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. isres.org [isres.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [1H-1,2,4-Triazole-1-carboximidamide hydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102671#1h-1-2-4-triazole-1-carboximidamide-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com